1-(2-Methoxy-2-phenylethyl)piperazine

Lipophilicity CNS drug design Physicochemical profiling

1-(2-Methoxy-2-phenylethyl)piperazine (CAS 6722-54-9) is a monosubstituted piperazine derivative in which the N1 position bears a 2-methoxy-2-phenylethyl group. The compound has the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g·mol⁻¹.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 6722-54-9
Cat. No. B1630435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-2-phenylethyl)piperazine
CAS6722-54-9
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCOC(CN1CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C13H20N2O/c1-16-13(12-5-3-2-4-6-12)11-15-9-7-14-8-10-15/h2-6,13-14H,7-11H2,1H3
InChIKeyIYIGKZBUYCQJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-2-phenylethyl)piperazine (CAS 6722-54-9): Chemical Identity, Physicochemical Profile and Research-Grade Availability


1-(2-Methoxy-2-phenylethyl)piperazine (CAS 6722-54-9) is a monosubstituted piperazine derivative in which the N1 position bears a 2-methoxy-2-phenylethyl group . The compound has the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g·mol⁻¹ . Key physicochemical properties include a predicted octanol–water partition coefficient (CLogP) of approximately 1.8, a topological polar surface area (tPSA) of 15.3 Ų, three hydrogen-bond acceptor sites and one hydrogen-bond donor site [1]. The compound is supplied as a research chemical with an analytical purity specification of ≥98% (HPLC) and is stored at 2–8 °C .

Why 1-(2-Methoxy-2-phenylethyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in SAR and Biological Studies


The 2-methoxy-2-phenylethyl substituent is not a redundant structural feature that can be exchanged with simpler alkyl or aryl groups without consequence. In the closely related N-(1,2-diphenylethyl)piperazine series, second-generation dual serotonin/noradrenaline reuptake inhibitors (SNRIs) bearing a similar methoxy-aryl-ethyl architecture achieve single-digit nanomolar binding affinities for the human serotonin transporter (SERT; Kᵢ = 2 nM) and noradrenaline transporter (NET; Kᵢ = 12 nM), while des-methoxy or unsubstituted phenyl analogues show substantially weaker potency and inferior selectivity profiles [1]. The methoxy group contributes both steric and electronic effects that modulate ligand–protein interactions; its removal or relocation alters hydrogen-bonding capacity, lipophilicity (ΔCLogP ≈ 0.3–0.9 units vs. the hydroxy and phenethyl analogs), and conformational preferences of the N-alkyl side chain [2]. Consequently, substituting the target compound with a generic 1-alkyl- or 1-aryl-piperazine in a biological assay or synthetic sequence will yield non-comparable results, undermining SAR interpretation and synthetic reproducibility.

Quantitative Differentiation Evidence for 1-(2-Methoxy-2-phenylethyl)piperazine Versus Closest Structural Analogs


Lipophilicity and Predicted CNS Penetrability: 1-(2-Methoxy-2-phenylethyl)piperazine vs. Hydroxy and Phenethyl Analogs

The target compound exhibits a predicted CLogP of approximately 1.8 and a topological polar surface area (tPSA) of 15.3 Ų [1]. This lipophilicity is intermediate between the more polar 1-(2-hydroxy-2-phenylethyl)piperazine analog (CLogP ≈ 0.9; tPSA ≈ 35.5 Ų) and the less polar 1-(2-phenylethyl)piperazine (CLogP ≈ 1.5; tPSA ≈ 15.3 Ų) . The approximately 0.9 log-unit increase in lipophilicity relative to the hydroxy analog translates to a predicted ~8-fold higher octanol–water partition coefficient, consistent with improved passive membrane permeability while maintaining a tPSA well below the 60 Ų threshold associated with CNS penetration [2].

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen-Bonding Capacity: The Methoxy Oxygen as an Additional Acceptor Site Versus Simple Phenethyl Piperazines

1-(2-Methoxy-2-phenylethyl)piperazine possesses three hydrogen-bond acceptor atoms (two piperazine nitrogen lone pairs and the methoxy oxygen), compared to only two acceptor atoms in 1-(2-phenylethyl)piperazine, which lacks the oxygen-containing substituent . The additional acceptor site provided by the methoxy oxygen can engage in energetically favorable interactions with hydrogen-bond donor residues in target binding pockets. In the N-(1,2-diphenylethyl)piperazine SNRI series, the presence of a methoxy substituent on the phenyl ring changes the hydrogen-bond network and is associated with nanomolar SERT affinity (Kᵢ 2–4 nM), whereas unsubstituted phenyl analogs show substantially weaker binding [1].

Hydrogen bonding Receptor binding SAR

Stereochemical Scope: The Chiral Centre at the Benzylic Carbon Enables Enantioselective SAR Differentiation

The 2-methoxy-2-phenylethyl substituent introduces a chiral centre at the benzylic carbon, making the compound intrinsically chiral. The (S)-enantiomer, (S)-1-(2-methoxy-2-phenylethyl)piperazine (CAS 151559-39-6), is commercially available alongside the racemate [1]. This contrasts with the achiral 1-(2-phenylethyl)piperazine (CAS 5321-49-3), which lacks this stereochemical handle [2]. In the related N-(1,2-diphenylethyl)piperazine SNRI series, enantiomers exhibit divergent SERT and NET binding affinities (e.g., (−)-6a: SERT Kᵢ = 2 nM, NET Kᵢ = 12 nM; (+)-enantiomer shows reduced potency), demonstrating that chirality directly governs target engagement [3].

Chirality Enantioselective synthesis Stereochemistry

Synthetic Diversification: The Methoxy Group as a Latent Functional Handle for Late-Stage Derivatisation Versus Non-Functionalised Analogs

The O-methyl ether in 1-(2-methoxy-2-phenylethyl)piperazine can be selectively cleaved under standard demethylation conditions (e.g., BBr₃, HBr/AcOH) to generate the corresponding alcohol, 1-(2-hydroxy-2-phenylethyl)piperazine, in a single step [1]. This contrasts with 1-(2-phenylethyl)piperazine, which lacks an oxygen-bearing substituent and requires multi-step functionalisation to introduce a hydroxyl or further derivatisable group at the benzylic position [2]. The methoxy → hydroxy → ester/ether/carbamate sequence provides a modular diversification pathway that is not accessible from the unfunctionalised phenethyl analog without de novo synthesis.

Late-stage functionalisation Synthetic intermediate Parallel synthesis

Commercial Purity Specifications: Vendor-Qualified ≥98% HPLC Purity for Reproducible Research-Grade Use

Multiple reputable chemical suppliers list 1-(2-methoxy-2-phenylethyl)piperazine with a certified purity of ≥98% (HPLC) and provide key characterisation data including boiling point (312.6 °C at 760 mmHg), density (1.022 g·cm⁻³), predicted pKa (9.11 ± 0.10), and recommended storage conditions at 2–8 °C . While this purity specification is comparable to that offered for closely related piperazine building blocks, the explicit provision of predicted pKa and storage stability data enables researchers to plan experimental protocols (e.g., salt formation, buffer selection, long-term stability studies) with greater confidence than for less well-characterised analogs .

Purity specification Quality control Reproducibility

Structural Congruence with Pharmacologically Validated Dual SNRI Scaffolds: Class-Level Target Engagement Inference

The 2-methoxy-2-phenylethyl-piperazine motif is a direct substructural fragment of the N-(1,2-diphenylethyl)piperazine pharmacophore, a validated dual SNRI scaffold. The second-generation compound (−)-6a (structurally incorporating a methoxy-bearing aryl-ethyl-piperazine core) demonstrates SERT Kᵢ = 2 nM and NET Kᵢ = 12 nM in displacement assays using [³H]citalopram and [³H]nisoxetine, respectively, against human transporters expressed in HEK293 cells [1]. By comparison, first-generation N-(1,2-diphenylethyl)piperazines lacking the methoxy substituent show SERT IC₅₀ values in the 50–500 nM range, representing a ≥25-fold potency differential [2]. Although direct target-engagement data for 6722-54-9 are not published, the high scaffold similarity supports a strong class-level inference that this compound may retain appreciable monoamine transporter affinity, justifying its prioritisation as a starting point for focused library synthesis.

Serotonin transporter Noradrenaline transporter Scaffold hopping

Optimal Research and Industrial Application Scenarios for 1-(2-Methoxy-2-phenylethyl)piperazine Based on Quantified Differentiation Evidence


CNS Penetrant Lead Generation and Fragment-Based Drug Discovery

With a predicted CLogP of ≈1.8 and a tPSA of 15.3 Ų, 1-(2-methoxy-2-phenylethyl)piperazine occupies a favourable physicochemical space for CNS drug discovery [1]. Its lipophilicity is 0.9 log units higher than the hydroxy analog, predicting approximately 8-fold greater passive membrane permeability, while the tPSA remains well below the established 60 Ų threshold for blood–brain barrier penetration [2]. These properties make the compound a preferred fragment or lead-like scaffold for CNS-targeted programmes—particularly those pursuing dual serotonin/noradrenaline reuptake inhibition—where the methoxy group provides both an additional hydrogen-bond acceptor and a latent synthetic handle for further elaboration.

Enantioselective Structure–Activity Relationship Studies on Monoamine Transporters

The chiral centre at the benzylic carbon enables procurement of both the racemate (CAS 6722-54-9) and the (S)-enantiomer (CAS 151559-39-6) [3]. In the structurally analogous N-(1,2-diphenylethyl)piperazine SNRI series, enantiomers exhibit divergent binding affinities for SERT and NET, with the (−)-enantiomer showing approximately 6-fold greater NET potency than the (+)-enantiomer [4]. This compound therefore serves as an ideal substrate for enantioselective SAR campaigns aimed at dissecting the stereochemical determinants of monoamine transporter recognition, a capability not afforded by achiral phenethyl-piperazine analogs.

Parallel Library Synthesis via Late-Stage O-Demethylation and Subsequent Derivatisation

The methoxy group of 1-(2-methoxy-2-phenylethyl)piperazine constitutes a masked hydroxyl functionality that can be unveiled in a single demethylation step (e.g., BBr₃ or HBr/AcOH) [5]. The resulting 1-(2-hydroxy-2-phenylethyl)piperazine can then be elaborated via esterification, etherification, or carbamoylation to generate diverse compound libraries for high-throughput screening. This two-step diversification sequence is at least two synthetic steps shorter than routes starting from the unfunctionalised 1-(2-phenylethyl)piperazine, offering tangible efficiency gains in parallel medicinal chemistry workflows.

Physicochemical Benchmarking and In Silico Model Validation for Piperazine-Based CNS Compounds

The comprehensive physicochemical characterisation data available for this compound—including measured boiling point (312.6 °C at 760 mmHg), density (1.022 g·cm⁻³), predicted pKa (9.11), and logP (≈1.8) [1]—renders it a useful reference standard for calibrating computational ADME models and validating in silico predictions for piperazine-containing CNS candidates. The availability of this compound in ≥98% HPLC purity from multiple suppliers ensures that experimental measurements used for model training or validation are not confounded by impurities.

Quote Request

Request a Quote for 1-(2-Methoxy-2-phenylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.